molecular formula C10H7ClFN3O2S B2443965 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 2034469-00-4

2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2443965
CAS No.: 2034469-00-4
M. Wt: 287.69
InChI Key: GQJXNUUJCCRKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, as well as a 1,3,4-oxadiazole ring with a mercapto group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the mercapto group: The oxadiazole intermediate is then treated with a thiolating agent to introduce the mercapto group.

    Coupling with the benzamide core: The final step involves coupling the oxadiazole derivative with 2-chloro-6-fluorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfonic acid derivatives, while nucleophilic substitution can lead to various substituted benzamides.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-chloro-6-fluoro-N-((5-mercapto-1,2,4-triazol-2-yl)methyl)benzamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the 1,3,4-oxadiazole ring in 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds. This makes it a valuable scaffold for drug development and materials science applications .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2S/c11-5-2-1-3-6(12)8(5)9(16)13-4-7-14-15-10(18)17-7/h1-3H,4H2,(H,13,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJXNUUJCCRKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.